molecular formula C18H12N2 B174415 1,1'-Biisoquinoline CAS No. 17999-93-8

1,1'-Biisoquinoline

Cat. No.: B174415
CAS No.: 17999-93-8
M. Wt: 256.3 g/mol
InChI Key: MVVRNAUFPUDQIB-UHFFFAOYSA-N
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Description

1,1’-Biisoquinoline is a heterocyclic compound belonging to the diimine family. It is characterized by two isoquinoline units connected at the 1-position. This compound is of particular interest due to its bidentate nitrogen donor properties, making it a valuable ligand in coordination and organometallic chemistry .

Biochemical Analysis

Biochemical Properties

1,1’-Biisoquinoline plays a significant role in biochemical reactions as a ligand that can coordinate with various metal ions. It interacts with enzymes, proteins, and other biomolecules primarily through its nitrogen donor atoms. The compound forms stable complexes with transition metals, which can influence the activity of metalloenzymes. For example, 1,1’-biisoquinoline has been shown to coordinate with palladium complexes, forming optically active binuclear complexes with high chiral recognition . These interactions can affect the catalytic properties of the enzymes involved, potentially altering reaction rates and product specificity.

Cellular Effects

The effects of 1,1’-biisoquinoline on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the coordination of 1,1’-biisoquinoline with metal ions can lead to the formation of complexes that interact with cellular receptors or enzymes, thereby affecting signal transduction pathways. Additionally, the presence of 1,1’-biisoquinoline in the cellular environment can alter the expression of genes involved in metal ion homeostasis and oxidative stress responses .

Molecular Mechanism

At the molecular level, 1,1’-biisoquinoline exerts its effects through binding interactions with biomolecules. The nitrogen donor atoms of 1,1’-biisoquinoline can coordinate with metal ions, forming stable complexes that can inhibit or activate enzymes. For example, the coordination of 1,1’-biisoquinoline with ruthenium complexes has been studied for its potential as a molecular water oxidation catalyst . These interactions can lead to changes in enzyme activity, substrate binding affinity, and overall catalytic efficiency. Additionally, 1,1’-biisoquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-biisoquinoline can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as pH, temperature, and the presence of metal ions. Over time, 1,1’-biisoquinoline may undergo degradation, leading to the formation of by-products that can affect cellular function. Long-term studies have shown that the presence of 1,1’-biisoquinoline can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular responses to environmental stimuli .

Dosage Effects in Animal Models

The effects of 1,1’-biisoquinoline in animal models vary with different dosages. At low doses, 1,1’-biisoquinoline may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain concentration of 1,1’-biisoquinoline is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including oxidative stress and disruption of metal ion homeostasis .

Metabolic Pathways

1,1’-Biisoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by forming complexes with metal ions that are essential for enzymatic reactions. For example, 1,1’-biisoquinoline can interact with enzymes involved in redox reactions, affecting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, 1,1’-biisoquinoline is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its ability to form complexes with metal ions, which can be recognized by specific transporters. These interactions can affect the distribution of 1,1’-biisoquinoline within different cellular compartments and tissues, potentially influencing its biological activity .

Subcellular Localization

The subcellular localization of 1,1’-biisoquinoline is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The localization of 1,1’-biisoquinoline within these compartments can influence its activity and function, including its ability to modulate enzyme activity and gene expression .

Preparation Methods

1,1’-Biisoquinoline can be synthesized through several methods, including:

Chemical Reactions Analysis

1,1’-Biisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens.

Properties

IUPAC Name

1-isoquinolin-1-ylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVRNAUFPUDQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=NC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318905
Record name 1,1'-Biisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17999-93-8
Record name NSC338038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 1,1'-Biisoquinoline is C18H12N2. Its molecular weight is 256.30 g/mol.

A: this compound derivatives have been characterized by various spectroscopic methods including 1H NMR, UV-Vis, and fluorescence spectroscopy. [, , , , , , ]

A: this compound exhibits atropisomerism due to hindered rotation around the C1-C1' bond. This results in the existence of two enantiomeric forms (Δ/Λ or δ/λ). [, , , ]

A: The chirality inherent to this compound influences its coordination to metal centers, leading to the formation of diastereomeric complexes. The stereochemistry at the metal center and the biisoquinoline ligand can significantly impact the complex's properties and reactivity. [, , , , ]

A: this compound acts as a bidentate nitrogen donor ligand, forming complexes with various transition metals including ruthenium, osmium, copper, rhodium, iridium, platinum, and silver. [, , , , , , , , , , , , , ]

A: The identity of the metal center greatly affects the complex's electronic structure, spectroscopic properties, and reactivity. For example, ruthenium(II) complexes with this compound and terpyridine ligands display distinct redox properties compared to their osmium(II) counterparts. [, , ]

A: Yes, some this compound complexes have demonstrated catalytic activity. For instance, ruthenium complexes incorporating this ligand have shown potential as catalysts for water oxidation in acidic media. [] Additionally, Rh(III) complexes have been utilized in the synthesis of 1,1'-biisoquinolines through multicomponent double C–H annulations. []

A: Benzannulation, the fusion of benzene rings onto the this compound structure, can significantly alter the photophysical properties of its complexes. This modification influences the energy levels of molecular orbitals, impacting absorption and emission wavelengths. [, ]

A: Several approaches have been employed for the synthesis of 1,1'-Biisoquinolines. These include: * Ullmann coupling of 1-(2-halonaphthalen-1-yl)isoquinolines. [] * Rh(III)-catalyzed multicomponent reactions involving benzils, ammonium acetate, and alkynes. [, ] * Nickel-catalyzed homocoupling of appropriately functionalized isoquinolines. []

A: Yes, the biisoquinoline scaffold can be readily functionalized at various positions. For instance, the introduction of alkyl groups at the 8 and 8' positions is feasible. Additionally, the 4 and 4' positions can be modified with hydroxyl groups, allowing for further derivatization through etherification or esterification reactions. [, ]

A: Yes, computational studies, including density functional theory (DFT) calculations, have been utilized to investigate the electronic structure, rotational barriers, and reactivity of this compound and its metal complexes. [, , ] These calculations offer valuable insights into the factors governing the stability and reactivity of these systems.

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